(2-Bromo-6-nitrophenyl)phenylamine
Description
(2-Bromo-6-nitrophenyl)phenylamine is a disubstituted phenylamine derivative featuring bromo (-Br) and nitro (-NO₂) groups at the 2- and 6-positions of the phenyl ring, respectively. The bromo and nitro substituents are electron-withdrawing groups (EWGs), which significantly influence the compound’s electronic, thermal, and optoelectronic properties. Such disubstituted phenylamines are of interest in materials science (e.g., optoelectronics ) and bioactive molecule development .
Properties
Molecular Formula |
C12H9BrN2O2 |
|---|---|
Molecular Weight |
293.12 g/mol |
IUPAC Name |
2-bromo-6-nitro-N-phenylaniline |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-7-4-8-11(15(16)17)12(10)14-9-5-2-1-3-6-9/h1-8,14H |
InChI Key |
PRYACEBIKXAPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
Key Compounds for Comparison :
(4-Bromo-3-methyl)phenylamine
Triphenylamine-based azomethines (e.g., tris(4-formylphenyl)phenylamine derivatives)
N-Salicylideneaniline polymers
Unsubstituted phenylamine (aniline)
Table 1: Substituent Impact on Properties
*Inferred data based on substituent trends.
Key Findings:
- Thermal Stability: The presence of EWGs (Br, NO₂) likely enhances thermal stability compared to unsubstituted aniline (Td = 184°C ), as seen in triphenylamine azomethines with Td >300°C .
- Optoelectronic Properties : Bromo and nitro groups reduce the optical bandgap (e.g., 2.8 eV inferred) compared to aniline (4.3 eV), aligning with azomethines that use EWGs for improved charge transport in solar cells .
- Biological Activity : Disubstituted phenylamines like (4-Bromo-3-methyl)phenylamine show potent Nrf2 activation , suggesting this compound may exhibit similar bioactivity, though steric effects from ortho-substitution could modulate efficacy.
Challenges and Limitations
- Synthetic Complexity: Ortho-substitution (2-Br, 6-NO₂) may hinder reaction yields due to steric hindrance, unlike para-substituted analogues .
- Toxicity : Like aniline , bromo and nitro groups could increase toxicity, necessitating careful handling.
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